An In-depth Technical Guide to Ethyl 4-(1-oxo-2-phenylethyl)benzoate and Its Isomers for Advanced Research
An In-depth Technical Guide to Ethyl 4-(1-oxo-2-phenylethyl)benzoate and Its Isomers for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Ethyl 4-(1-oxo-2-phenylethyl)benzoate and its closely related isomer, 2-oxo-2-phenylethyl 4-ethylbenzoate. While specific experimental data for Ethyl 4-(1-oxo-2-phenylethyl)benzoate is limited in publicly available literature, this guide leverages data from its structural isomer and established principles of organic chemistry to provide valuable insights for researchers in medicinal chemistry and drug development. This document emphasizes the synthetic pathways, spectroscopic characterization, and the chemical logic underpinning the reactivity and potential utility of this class of diarylketone derivatives.
Introduction and Structural Elucidation
Ethyl 4-(1-oxo-2-phenylethyl)benzoate (Compound 1 ) is an organic molecule belonging to the class of diarylketones. Its structure features a central ketone moiety flanked by a phenyl group and a substituted benzene ring bearing an ethyl ester. The systematic IUPAC name for this compound is ethyl 4-(2-phenylacetyl)benzoate.
A critical aspect of this guide is the distinction between Compound 1 and its structural isomer, 2-oxo-2-phenylethyl 4-ethylbenzoate (Compound 2 ). While both share the same molecular formula (C₁₇H₁₆O₃) and molecular weight (268.31 g/mol ), their connectivity differs significantly, leading to distinct chemical and physical properties.
Compound 1: Ethyl 4-(1-oxo-2-phenylethyl)benzoate
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CAS Number: 898776-62-0
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Structure: A phenylacetyl group attached to the 4th position of an ethyl benzoate molecule.
Compound 2: 2-Oxo-2-phenylethyl 4-ethylbenzoate
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Structure: An ester formed between 4-ethylbenzoic acid and 2-hydroxy-1-phenylethanone.
This guide will primarily focus on the known properties of the isomeric structure 2 where data is available, and extrapolate the expected properties and reactivity of the target molecule 1 based on fundamental chemical principles.
Caption: Chemical structures of Ethyl 4-(1-oxo-2-phenylethyl)benzoate (1) and its isomer 2-Oxo-2-phenylethyl 4-ethylbenzoate (2).
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for Ethyl 4-(1-oxo-2-phenylethyl)benzoate (1 ), the following table summarizes the known properties of its isomer, 2-oxo-2-phenylethyl 4-ethylbenzoate (2 ), which can serve as an estimation.
| Property | Value (for 2-Oxo-2-phenylethyl 4-ethylbenzoate) | Reference |
| Molecular Formula | C₁₇H₁₆O₃ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 50-52 °C | [2] |
Spectroscopic Data (for 2-Oxo-2-phenylethyl 4-ethylbenzoate)
Spectroscopic analysis is crucial for the unambiguous identification and characterization of organic molecules. The following data is for the isomer, 2-oxo-2-phenylethyl 4-ethylbenzoate (2 ).[2]
¹H NMR (500 MHz, CDCl₃) δ:
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7.85 (d, J = 7.8 Hz, 2H)
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7.55 (t, J = 7.4 Hz, 1H)
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7.42 (t, J = 7.6 Hz, 2H)
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7.34–7.29 (m, 4H)
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7.26 (t, J = 6.2 Hz, 1H)
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5.30 (s, 2H)
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3.79 (s, 2H)
¹³C NMR (126 MHz, CDCl₃) δ:
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192.1, 171.0, 134.2, 133.9, 133.6, 129.4, 128.9, 128.6, 127.8, 127.2, 66.4, 40.9
Interpretation: The ¹H NMR spectrum shows characteristic signals for aromatic protons in the downfield region (7.2-7.9 ppm). The singlet at 5.30 ppm corresponds to the methylene protons adjacent to the ketone and ester groups. The singlet at 3.79 ppm is indicative of the methylene protons of the ethyl group. The ¹³C NMR spectrum confirms the presence of a ketone carbonyl (192.1 ppm) and an ester carbonyl (171.0 ppm), along with several aromatic carbons.
Synthesis and Methodologies
While a specific, optimized synthesis for Ethyl 4-(1-oxo-2-phenylethyl)benzoate (1 ) is not detailed in the searched literature, its synthesis can be logically approached through established organic chemistry reactions. A plausible and common method would be a Friedel-Crafts acylation reaction.
Proposed Synthesis of Ethyl 4-(1-oxo-2-phenylethyl)benzoate (1)
Reaction: Friedel-Crafts acylation of ethyl benzoate with phenylacetyl chloride.
Caption: Proposed synthesis of Ethyl 4-(1-oxo-2-phenylethyl)benzoate (1) via Friedel-Crafts acylation.
Experimental Protocol (Hypothetical):
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To a stirred solution of ethyl benzoate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise.
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Allow the mixture to stir for 15 minutes.
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Slowly add a solution of phenylacetyl chloride (1.05 eq) in the same solvent.
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The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
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The reaction is quenched by carefully pouring it onto crushed ice and hydrochloric acid.
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The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
Causality behind Experimental Choices: The use of a Lewis acid catalyst like AlCl₃ is essential to activate the acyl chloride for electrophilic aromatic substitution. The reaction is typically performed at low temperatures to control the reactivity and minimize side reactions. An acidic workup is necessary to decompose the aluminum chloride complex and isolate the product.
Synthesis of 2-Oxo-2-phenylethyl 4-ethylbenzoate (2)
A common method for the synthesis of esters like Compound 2 is through the reaction of a carboxylic acid with an alkyl halide in the presence of a base.[3]
Reaction: Esterification of 4-ethylbenzoic acid with 2-bromo-1-phenylethanone.
Caption: Synthesis of 2-Oxo-2-phenylethyl 4-ethylbenzoate (2) via esterification.
Experimental Protocol:
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A mixture of 4-ethylbenzoic acid (1.0 eq), 2-bromo-1-phenylethanone (1.0 eq), and a base such as potassium carbonate (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF) is stirred at room temperature.
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The reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product is purified by recrystallization or column chromatography.
Chemical Reactivity and Mechanistic Insights
The reactivity of Ethyl 4-(1-oxo-2-phenylethyl)benzoate (1 ) is dictated by its functional groups: the ketone, the ethyl ester, and the two aromatic rings.
Reactivity of the Ketone Group
The ketone moiety is a primary site for nucleophilic attack. The α-protons on the methylene bridge are acidic and can be removed by a strong base to form an enolate, which can then participate in various reactions.
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α-Alkylation and Arylation: The enolate can be alkylated or arylated by reacting with alkyl halides or aryl halides (often requiring a palladium catalyst). This allows for further functionalization at the α-position.[4][5]
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Aldol Condensation: The enolate can react with other carbonyl compounds in an aldol condensation to form β-hydroxy ketones.
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Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Caption: Reactivity of the ketone group in Ethyl 4-(1-oxo-2-phenylethyl)benzoate.
Reactivity of the Ethyl Ester Group
The ethyl ester is susceptible to nucleophilic acyl substitution.
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Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
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Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethyl group.
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Amidation: Reaction with amines can form the corresponding amide.
Potential Applications in Drug Development
The diarylketone motif, of which benzophenone is a core example, is a prevalent scaffold in medicinal chemistry.[6] Compounds containing this structural feature have demonstrated a wide range of biological activities. The benzhydryl motif, which can be derived from the reduction of the ketone in Compound 1 , is a privileged pharmacophore in antihistaminic and neuroactive drugs.[7]
Given its structure, Ethyl 4-(1-oxo-2-phenylethyl)benzoate and its derivatives could be investigated for various therapeutic applications, including but not limited to:
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Anti-inflammatory Agents: Many benzophenone derivatives have shown potent anti-inflammatory properties.[6]
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Anticancer Agents: The diaryl ketone skeleton is present in several compounds with cytotoxic activity against various cancer cell lines.
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Enzyme Inhibitors: The ketone functionality can act as a hydrogen bond acceptor, enabling interaction with the active sites of various enzymes.
Further derivatization of the core structure of Ethyl 4-(1-oxo-2-phenylethyl)benzoate, for instance, through the reactions described in the reactivity section, could lead to the discovery of novel therapeutic agents.
Conclusion
Ethyl 4-(1-oxo-2-phenylethyl)benzoate represents a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data for this specific compound is scarce, this guide has provided a robust framework for its understanding by drawing upon data from its close isomer and fundamental principles of organic chemistry. The synthetic routes outlined, coupled with the discussion of its chemical reactivity, offer a solid foundation for researchers to synthesize and explore the potential of this and related diarylketone derivatives in various scientific endeavors, particularly in the realm of drug discovery and development. The structural motifs present in this class of compounds have a proven track record in medicinal chemistry, suggesting that further investigation is warranted.
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